molecular formula C10H13FOS B7844742 4-(4-Fluorophenoxy)butane-1-thiol

4-(4-Fluorophenoxy)butane-1-thiol

Cat. No.: B7844742
M. Wt: 200.27 g/mol
InChI Key: AJNQMAVOQYZOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenoxy)butane-1-thiol is a fluorinated organic compound featuring a butane chain terminated by a thiol (-SH) group and substituted with a 4-fluorophenoxy moiety. This structure combines the nucleophilic reactivity of the thiol group with the electronic effects of the fluorine atom and the aromatic phenoxy group.

Properties

IUPAC Name

4-(4-fluorophenoxy)butane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FOS/c11-9-3-5-10(6-4-9)12-7-1-2-8-13/h3-6,13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNQMAVOQYZOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCS)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C achieves 92% conversion, minimizing dialkylation byproducts.

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance phenoxide nucleophilicity, but THF balances reactivity and byproduct suppression.

  • Stoichiometry : A 1:1.2 molar ratio of 4-fluorophenol to 1,4-dibromobutane maximizes mono-alkylation (Table 1).

Table 1. Optimization of Williamson Ether Synthesis

ParameterConditionYield (%)Purity (%)
Base (NaH)THF, 0°C, 2 h9298
Solvent (DMF)Reflux, 4 h8895
Stoichiometry (1:1)THF, rt, 6 h7890

Thiol Group Introduction: Nucleophilic Substitution Pathways

The terminal bromide in 4-(4-fluorophenoxy)butyl bromide undergoes substitution to install the thiol moiety. Two predominant methods—thiourea-mediated substitution and thioacetate displacement—are evaluated.

Thiourea-Mediated Thiolation

Thiourea facilitates bromide-to-thiol conversion via intermediate isothiouronium salt formation, followed by alkaline hydrolysis:

  • Reaction Protocol : 4-(4-Fluorophenoxy)butyl bromide reacts with thiourea in ethanol under reflux (12 h), followed by hydrolysis with 2 M NaOH.

  • Yield and Purity : 84% yield (99% purity by GC-MS), with characteristic S–H stretch at 2550 cm⁻¹ in FTIR.

Thioacetate Displacement and Hydrolysis

Potassium thioacetate (KSAc) offers a milder alternative, avoiding harsh hydrolysis conditions:

  • SN2 Mechanism : KSAc in DMF displaces bromide at 60°C (8 h), yielding 4-(4-fluorophenoxy)butyl thioacetate (96% conversion).

  • Deprotection : Methanolic NaOH (0.5 M, 2 h) cleaves the thioacetate, affording the thiol in 89% yield.

Table 2. Comparison of Thiolation Methods

MethodConditionsYield (%)Reaction Time (h)
ThioureaEthanol, reflux8412
ThioacetateDMF, 60°C898

Disulfide Reduction as an Alternative Route

Inspired by industrial-scale thiophenol synthesis, this route converts 4-(4-fluorophenoxy)butyl bromide to a disulfide intermediate, subsequently reduced to the thiol.

Disulfide Formation and Reduction

  • Disulfide Synthesis : Treatment with sodium sulfide (Na2S) in ethanol (40°C, 6 h) forms bis(4-(4-fluorophenoxy)butyl) disulfide (78% yield).

  • Reductive Cleavage : Sodium borohydride (NaBH4) in methanol quantitatively reduces the disulfide to 4-(4-fluorophenoxy)butane-1-thiol (95% yield).

Advantages and Limitations

  • Scalability : Suitable for bulk synthesis but requires stringent exclusion of moisture.

  • Byproducts : Trace disulfide residues (<2%) necessitate chromatographic purification.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3): δ 1.65–1.80 (m, 4H, CH2), 3.55 (t, 2H, SCH2), 4.00 (t, 2H, OCH2), 6.85–7.00 (m, 4H, Ar–H).

  • ¹³C NMR : δ 25.4 (SCH2), 67.8 (OCH2), 115.5–162.0 (Ar–C, JCF = 245 Hz).

Fourier-Transform Infrared (FTIR)

  • S–H Stretch : 2550 cm⁻¹ (broad, medium intensity).

  • C–F Stretch : 1220 cm⁻¹ (sharp).

Industrial and Environmental Considerations

Solvent Recovery and Waste Management

  • THF and DMF Recycling : Distillation recovers >90% solvent, reducing environmental footprint.

  • Byproduct Mitigation : Sodium sulfate (from NaBH4 reductions) is non-hazardous and recyclable .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenoxy)butane-1-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The fluorophenoxy group can be reduced under specific conditions.

  • Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: Using reducing agents such as lithium aluminum hydride.

  • Substitution: Using nucleophiles like amines or halides in the presence of a base.

Major Products Formed:

  • Disulfides: Formed by the oxidation of the thiol group.

  • Sulfonic Acids: Formed by further oxidation of disulfides.

  • Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-(4-Fluorophenoxy)butane-1-thiol has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenoxy)butane-1-thiol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(4-Fluorophenoxy)butane-1-thiol with key analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features References
This compound C₁₀H₁₃FOS 200.27 (calc.) Thiol (-SH), fluorophenoxy Butane chain, aromatic ether linkage
4-(4-Fluorophenoxy)benzenethiol C₁₂H₉FOS 220.26 Thiol (-SH), fluorophenoxy Benzene ring directly attached to thiol
4-Fluorothiophenol C₆H₅FS 128.17 Thiol (-SH), fluorine Simple aromatic thiol with para-fluorine
4-(4-Fluorophenyl)-1-butanol C₁₀H₁₃FO 168.21 Alcohol (-OH), fluorophenyl Butanol chain, fluorinated aromatic ring
4-Fluoro-1-butanol C₄H₉FO 92.11 Alcohol (-OH), fluorine Shorter aliphatic chain, terminal fluorine
Key Observations:
  • Thiol vs. Alcohol Reactivity: Thiol-containing compounds (e.g., 4-(4-Fluorophenoxy)benzenethiol , 4-Fluorothiophenol ) exhibit higher nucleophilicity and susceptibility to oxidation compared to their alcohol analogs (e.g., 4-Fluoro-1-butanol ).
  • Aromatic vs. Aliphatic Chains: The butane chain in this compound may enhance solubility in non-polar solvents compared to aromatic thiols like 4-(4-Fluorophenoxy)benzenethiol .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (MW ~200.27) is heavier than 4-Fluorothiophenol (MW 128.17 ) but lighter than 4-(4-Fluorophenoxy)benzenethiol (MW 220.26 ). The longer aliphatic chain in the target compound may reduce melting/boiling points compared to aromatic analogs.
  • LogP and Solubility : The butane chain likely increases lipophilicity (higher LogP) relative to aromatic thiols, suggesting better membrane permeability in biological systems.

Q & A

Q. What occupational exposure limits (OELs) apply to this compound, and how do they compare to analogous thiols?

  • Methodological Answer : While no OELs exist specifically for this compound, the Dutch MAC for butane-1-thiol (0.5 ppm) provides a benchmark . Air monitoring via gas chromatography with sulfur chemiluminescence detection (GC-SCD) ensures compliance in lab settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.